N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide
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Overview
Description
N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide is a compound that features a unique structure combining a tert-butylcyclobutyl group with a hydroxypiperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide typically involves the following steps:
Formation of tert-butylcyclobutyl intermediate: This step involves the preparation of the tert-butylcyclobutyl group, which can be achieved through various organic synthesis methods.
Coupling with hydroxypiperidine: The tert-butylcyclobutyl intermediate is then coupled with hydroxypiperidine under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactors, which offer a more efficient and sustainable approach compared to traditional batch processes . These methods ensure high yield and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide include:
- tert-Butyl phenylcarbamate
- Other tert-butyl derivatives with similar structural features
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(3-tert-butylcyclobutyl)-4-hydroxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)10-8-11(9-10)15-13(18)16-6-4-12(17)5-7-16/h10-12,17H,4-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLGNHJBZIHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)NC(=O)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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